3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 349145-42-2
VCID: VC6400224
InChI: InChI=1S/C21H22N4O6S/c1-13-9-10-22-21(23-13)25-32(27,28)16-7-5-15(6-8-16)24-20(26)14-11-17(29-2)19(31-4)18(12-14)30-3/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C21H22N4O6S
Molecular Weight: 458.49

3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

CAS No.: 349145-42-2

Cat. No.: VC6400224

Molecular Formula: C21H22N4O6S

Molecular Weight: 458.49

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide - 349145-42-2

Specification

CAS No. 349145-42-2
Molecular Formula C21H22N4O6S
Molecular Weight 458.49
IUPAC Name 3,4,5-trimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Standard InChI InChI=1S/C21H22N4O6S/c1-13-9-10-22-21(23-13)25-32(27,28)16-7-5-15(6-8-16)24-20(26)14-11-17(29-2)19(31-4)18(12-14)30-3/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
Standard InChI Key JYZBFQJEGBCKPX-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Structural Analysis and Identification

Molecular Architecture

The compound features a benzamide core substituted with three methoxy groups at the 3-, 4-, and 5-positions, linked via an amide bond to a phenyl ring bearing a sulfamoyl group. The sulfamoyl group is further substituted with a pyrimidin-2-yl moiety. Key structural attributes include:

  • Benzamide backbone: Provides a planar aromatic system conducive to π-π stacking interactions.

  • Methoxy substituents: Enhance lipophilicity and influence electronic distribution .

  • Sulfamoyl-phenyl linkage: Introduces polar sulfonamide functionality, potentially enabling hydrogen bonding with biological targets .

Table 1: Molecular Properties of 3,4,5-Trimethoxy-N-{4-[(Pyrimidin-2-yl)Sulfamoyl]Phenyl}Benzamide

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₆S
Molecular Weight444.46 g/mol
logP (Partition Coefficient)1.5061
logD (Distribution Coefficient)0.7508
Hydrogen Bond Donors2
Hydrogen Bond Acceptors11
Polar Surface Area107.527 Ų

Data derived from experimental measurements .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous benzamide derivatives are typically synthesized via:

  • Acylation reactions: Coupling of carboxylic acids with amines using activating agents like EDCI or HOBt.

  • Sulfonylation: Introduction of the sulfamoyl group via reaction of sulfonyl chlorides with amines .

For example, the synthesis of structurally related 2,3,4,5-tetrachlorobenzamides involves SN2 displacement reactions and decarbonylation/decarboxylation steps, as demonstrated in studies of boronated phthalimide analogs .

Solubility and Stability

  • logSw (Aqueous Solubility): -2.8605, indicating low water solubility .

  • logD at physiological pH: 0.7508, suggesting moderate lipophilicity suitable for membrane permeability.

  • Steric Considerations: The achiral structure (ACHIRAL) simplifies synthetic optimization and reduces enantiomeric complexity .

Biological Activities and Mechanisms

Anticancer Applications

Boronated benzamide analogs demonstrate selective cytotoxicity against cancer cell lines (e.g., IC₅₀ <50 µM for colorectal carcinoma), with minimal effects on normal cells . While direct evidence for this compound is lacking, its methoxy and sulfamoyl groups align with pharmacophores associated with topoisomerase inhibition and apoptosis induction.

Computational and Experimental Validation Gaps

ADMET Profiling

  • Predicted Metabolic Sites: Methoxy groups may undergo demethylation via cytochrome P450 enzymes, while the sulfamoyl group could resist hydrolysis.

  • Toxicity Risks: High polar surface area (107.527 Ų) may limit blood-brain barrier penetration, reducing neurotoxicity .

Target Identification Challenges

Industrial and Research Applications

Drug Development

  • Lead Optimization: The compound’s modular structure permits derivatization at the pyrimidine or methoxy positions to enhance potency or solubility.

  • Combination Therapies: Potential synergy with existing chemotherapeutics or antidiabetic agents warrants investigation.

Agricultural Chemistry

Sulfonamide-bearing compounds are explored as fungicides and herbicides. The methoxy groups in this derivative could improve soil persistence and bioavailability .

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